3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 3-(4-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may target the parasites causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
It is suggested that pyrazole-bearing compounds may interact with their targets through strong h-bonding interactions . This interaction could lead to changes in the biological functions of the targets, thereby exerting the compound’s antileishmanial and antimalarial effects .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound may affect the life cycle of theLeishmania and Plasmodium parasites, thereby inhibiting their growth and proliferation .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound may inhibit the growth and proliferation of theLeishmania and Plasmodium parasites, thereby exerting its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the aromatic ring or the pyrazole ring .
Scientific Research Applications
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1H-pyrazole
- 3-(4-Methylphenyl)-2H-pyrazole
- 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its tetrahydrocyclopenta[c]pyrazole structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that may not be possible with other pyrazole derivatives .
Properties
IUPAC Name |
3-(4-methylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWMBSMCEJRGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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